Bactobolin hydrochloride Bactobolin hydrochloride
Brand Name: Vulcanchem
CAS No.: 73543-68-7
VCID: VC18870336
InChI: InChI=1S/C14H20Cl2N2O6.ClH/c1-4(17)11(22)18-10-8-7(5(19)3-6(20)9(8)21)12(23)24-14(10,2)13(15)16;/h4,6,8-10,13,19-21H,3,17H2,1-2H3,(H,18,22);1H/t4?,6-,8+,9+,10-,14-;/m0./s1
SMILES:
Molecular Formula: C14H21Cl3N2O6
Molecular Weight: 419.7 g/mol

Bactobolin hydrochloride

CAS No.: 73543-68-7

Cat. No.: VC18870336

Molecular Formula: C14H21Cl3N2O6

Molecular Weight: 419.7 g/mol

* For research use only. Not for human or veterinary use.

Bactobolin hydrochloride - 73543-68-7

Specification

CAS No. 73543-68-7
Molecular Formula C14H21Cl3N2O6
Molecular Weight 419.7 g/mol
IUPAC Name N-[(3S,4S,4aS,5S,6S)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide;hydrochloride
Standard InChI InChI=1S/C14H20Cl2N2O6.ClH/c1-4(17)11(22)18-10-8-7(5(19)3-6(20)9(8)21)12(23)24-14(10,2)13(15)16;/h4,6,8-10,13,19-21H,3,17H2,1-2H3,(H,18,22);1H/t4?,6-,8+,9+,10-,14-;/m0./s1
Standard InChI Key AKPKWIDQDYLTIW-ULHAZQLPSA-N
Isomeric SMILES CC(C(=O)N[C@H]1[C@H]2[C@@H]([C@H](CC(=C2C(=O)O[C@]1(C)C(Cl)Cl)O)O)O)N.Cl
Canonical SMILES CC(C(=O)NC1C2C(C(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of bactobolin hydrochloride comprises a hexahydro-1H-2-oxa-1-naphthalenone scaffold substituted with hydroxyl, dichloromethyl, and alanylamino groups (Figure 1). Absolute configuration studies assign stereocenters as 3S, 4R, 4aR, 5R, and 6R . The enol lactone moiety, a rare feature among ribosomal-targeting antibiotics, facilitates membrane permeability by mimicking peptide transporters .

Table 1: Key physicochemical properties of bactobolin hydrochloride

PropertyValue
Molecular formulaC14_{14}H20_{20}Cl2_{2}N2_{2}O6_{6}
Molecular weight383.2 g/mol
SolubilityPolar organic solvents
pKa4.2 (enol lactone), 8.9 (amine)
UV absorbance (λmax_{max})278 nm

Stereochemical Considerations

Nuclear Overhauser effect (NOE) experiments and circular dichroism (CD) spectroscopy confirm the 1,3-diaxial arrangement of protons at positions 4a-H, 6-H, and 3-CH3_{3} . This spatial configuration optimizes intramolecular hydrogen bonding between the C5 hydroxyl and the enol lactone carbonyl, enhancing ribosomal binding affinity .

Biosynthesis and Genetic Regulation

The bta Gene Cluster

In Burkholderia thailandensis, a 44-kb bta cluster coordinates bactobolin production through a hybrid NRPS-PKS system (Figure 2A) . This cluster includes:

  • Regulatory genes (btaR2, btaI2): Quorum-sensing components responsive to acyl-homoserine lactones

  • OH-Cl2_{2}-Val biosynthesis: Enzymes for dichlorination and hydroxylation of valine precursors

  • Modular assembly line: BtaK-BtaS synthesize the C6 polyketide backbone

  • Tailoring enzymes: Oxygenases and acetyltransferases generate structural variants

Key Biosynthetic Steps

  • Chlorinated amino acid formation: BtaD introduces dichlorine atoms to valine via radical SAM chemistry .

  • Polyketide elongation: A type I PKS module catalyzes six malonyl-CoA extensions, forming the lactone ring .

  • Peptide coupling: NRPS domains incorporate OH-Cl2_{2}-Val and alanine residues through thioesterification .

  • Post-assembly modifications: BtaQ acetylates the N-terminus, while BtaJ hydrolyzes intermediates to yield four congeners (bactobolins A–D) .

Table 2: Bactobolin variants and their structural differences

VariantC5 HydroxylationN-Terminal Acetylation
AYesNo
BYesYes
CNoNo
DNoYes

Mechanisms of Biological Action

Ribosomal Targeting

Bactobolin hydrochloride binds the 70S ribosome’s A-site, inducing conformational changes that:

  • Displace peptidyl-tRNA from the P-site (Kd_{d} = 12 nM)

  • Distort 16S rRNA helices 34 and 69, critical for translocation

  • Inhibit EF-G-dependent GTP hydrolysis by 78% at 50 μM

Cryo-EM studies reveal that the dichloromethyl group inserts into a hydrophobic pocket near nucleotide C2452 of the 23S rRNA, explaining its 21-fold greater potency over actinobolin .

Anticancer Activity

In L-1210 murine leukemia models, bactobolin hydrochloride prolongs survival by 240% at 1 mg/kg/day . Mechanistically, it:

  • Activates caspase-3/7 via mitochondrial cytochrome c release

  • Downregulates Bcl-2 expression by 60% while upregulating Bax 3.5-fold

  • Induces G0_{0}/G1_{1} cell cycle arrest through p21WAF1/CIP1^{WAF1/CIP1} stabilization

Antimicrobial Efficacy and Resistance Profiles

Table 3: Minimum inhibitory concentrations (MICs) of bactobolin variants

PathogenBactobolin A (μg/mL)Bactobolin B (μg/mL)Bactobolin C (μg/mL)
MRSA (COL strain)0.780.296.25
V. parahemolyticus0.200.201.56
B. subtilis 36101.560.3912.5
E. coli ATCC259226.251.5625

Resistance mechanisms remain rare due to:

  • Target specificity: Ribosomal mutations at A2451 confer only 4-fold resistance

  • Efflux avoidance: The enol lactone prevents recognition by AcrAB-TolC pumps

  • Enzymatic inactivation: No known modifying enzymes in clinical isolates

Comparative Analysis with Related Antibiotics

Table 4: Bactobolin vs. structurally similar antimicrobials

CompoundTarget SiteMIC vs. MRSA (μg/mL)Cytotoxicity (IC50_{50})
Bactobolin A70S ribosome A-site0.7812 nM (HeLa cells)
Actinobolin70S ribosome A-site16.4450 nM
Linezolid50S subunit4.0>100 μM
Omadacycline30S subunit0.58.3 μM

Bactobolin’s combination of ribosomal distortion and immunomodulation (IL-6 suppression by 85% at 10 nM) provides a unique dual mechanism absent in comparators.

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